Product packaging for Oxidronate disodium(Cat. No.:CAS No. 14255-61-9)

Oxidronate disodium

Cat. No.: B1331150
CAS No.: 14255-61-9
M. Wt: 235.97 g/mol
InChI Key: VKKZUCSEWNITRU-UHFFFAOYSA-L
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Description

Oxidronate disodium is a useful research compound. Its molecular formula is CH4Na2O7P2 and its molecular weight is 235.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Na2O7P2 B1331150 Oxidronate disodium CAS No. 14255-61-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKZUCSEWNITRU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Na2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15468-10-7 (Parent)
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931520
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-61-9
Record name Oxidronic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (hydroxymethylene)diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of Diphosphonate Research in Bone Biology

The journey of bisphosphonates, originally termed diphosphonates, began in the late 19th century with their initial synthesis. nih.gov However, their biological significance was not explored until the 1960s. nih.govwikipedia.org Researchers H. Fleisch and R.G.G. Russell were pivotal in identifying inorganic pyrophosphate as a natural regulator of calcification in the body. nih.gov This discovery sparked interest in creating more stable synthetic versions. The initial non-medical application for these compounds was as water softeners in irrigation systems for orange groves due to their ability to chelate calcium. wikipedia.orgjci.org

This property of binding to calcium phosphate (B84403) crystals led to investigations into their potential medical uses. nih.govelrig.org It was hypothesized that these compounds could inhibit the dissolution of hydroxyapatite (B223615), the primary mineral component of bone. wikipedia.org In 1968, the first bisphosphonate, etidronate disodium (B8443419), was used clinically. nih.govnih.gov This marked the beginning of extensive research into the bisphosphonate class for various applications related to bone metabolism, including their use as diagnostic imaging agents. nih.gov The development of these compounds is a prime example of how basic scientific observations about chemical properties were successfully translated into clinical tools. nih.gov

Chemical Classification and Structural Analogy to Pyrophosphate

Radiopharmaceutical Synthesis and Labeling Methodologies

The synthesis of Technetium Tc 99m Oxidronate, a key radiopharmaceutical for bone scintigraphy, involves the chelation of the metastable radionuclide Technetium-99m (Tc-99m) with oxidronate, a diphosphonate compound. openmedscience.comdrugbank.com This process is typically facilitated through commercially available kits containing a lyophilized powder of oxidronate sodium, a reducing agent, and a stabilizer. fda.gov

The labeling process begins with the elution of Tc-99m as sodium pertechnetate (B1241340) (NaTcO₄) from a molybdenum-99/technetium-99m generator. pharmacylibrary.com In its initial +7 oxidation state, technetium is relatively non-reactive. unm.edu To enable complexation with the oxidronate ligand, the technetium must be reduced to a lower oxidation state, typically +4, although the exact oxidation state in the final complex has not been definitively proven. pharmacylibrary.comontosight.ai This reduction is most commonly achieved using stannous chloride (SnCl₂), which is included in the kit formulation. fda.govunm.edu

The general steps for the preparation of Technetium Tc 99m Oxidronate from a kit are as follows:

Aseptically add a specified volume of sterile, additive-free sodium pertechnetate Tc 99m solution to the vial containing the lyophilized oxidronate sodium and stannous chloride. fda.gov

The vial is gently agitated to ensure complete dissolution of the powder and to facilitate the chemical reaction. nih.gov

During this time, the stannous ions reduce the pertechnetate, and the reduced technetium is chelated by the oxidronate molecules. unm.edu The resulting product is a solution of Technetium Tc 99m Oxidronate complex. fda.gov

The reaction is influenced by several factors, including the pH of the solution and the molar ratio of stannous ions to technetium. pharmacylibrary.comnih.gov The kits are formulated to provide an excess of stannous ions to ensure efficient reduction of technetium. unm.edu The pH of the reconstituted drug is typically maintained between 4.0 and 5.5. fda.gov Some formulations also include gentisic acid as a stabilizer. fda.gov

Table 1: Typical Composition of a Lyophilized Kit for Technetium Tc 99m Oxidronate Preparation

Component Function
Oxidronate Sodium Ligand for chelation with Technetium-99m
Stannous Chloride (SnCl₂•2H₂O) Reducing agent for Technetium-99m
Gentisic Acid Stabilizer
Sodium Chloride Isotonic agent

Source: fda.gov

Evaluation of Radiochemical Purity and Stability

Ensuring the radiochemical purity (RCP) and stability of Technetium Tc 99m Oxidronate is critical for its diagnostic efficacy. nih.goviaea.org Radiochemical impurities can lead to poor image quality and unnecessary radiation exposure to non-target organs. unm.edu The primary radiochemical impurities are free pertechnetate (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂)/technetium-tin colloid (99mTc-Sn colloid). unm.edusnmjournals.org

The RCP is routinely determined using chromatographic techniques. nih.gov A common method involves instant thin-layer chromatography (ITLC). snmjournals.orgcuriumpharma.com This typically uses two different solvent systems to separate the desired Technetium Tc 99m Oxidronate complex from the impurities. For instance, acetone (B3395972) can be used to mobilize free pertechnetate while the Technetium Tc 99m Oxidronate and hydrolyzed-reduced technetium remain at the origin. snmjournals.org A second solvent, such as water or saline, is then used to mobilize the Technetium Tc 99m Oxidronate, leaving the hydrolyzed-reduced technetium at the origin. snmjournals.org

The stability of the prepared radiopharmaceutical is also a key consideration. Technetium Tc 99m Oxidronate is generally stable for several hours after reconstitution. iaea.org However, factors such as the presence of oxygen in the vial can affect stability. snmjournals.org Stability studies are conducted to determine the shelf-life of the reconstituted product, ensuring that the RCP remains above a certain threshold (typically >90%) for a specified period. iaea.orgsnmjournals.org

Table 2: Chromatographic Methods for Radiochemical Purity Testing of Technetium Tc 99m Oxidronate

Chromatographic System Mobile Phase Component at Origin (Rf=0) Component at Solvent Front (Rf=1)
ITLC-SG Acetone 99mTc-Oxidronate, 99mTcO₂/99mTc-Sn colloid 99mTcO₄⁻
ITLC-SG or Whatman 31ET Water/Saline 99mTcO₂/99mTc-Sn colloid 99mTc-Oxidronate, 99mTcO₄⁻

Source: snmjournals.orgcuriumpharma.com

Physicochemical Aspects of Technetium-99m Complexation with Oxidronate

The formation of the Technetium Tc 99m Oxidronate complex is a coordination reaction where the reduced technetium ion acts as a central metal atom and the oxidronate molecule serves as a chelating ligand. drugbank.comnih.gov Oxidronate is a diphosphonate, a class of compounds characterized by a P-C-P bond. openmedscience.com This structure gives them a strong affinity for calcium, which is the basis for their localization in bone. drugbank.com

The exact structure of the Technetium Tc 99m Oxidronate complex is unknown. fda.govnps.org.au It is postulated that the technetium, likely in the +4 oxidation state, binds to the phosphonate groups of the oxidronate ligand. pharmacylibrary.comontosight.ai The stability of this complex is high, which contributes to its low in vivo degradation. drugbank.comnih.gov The complex is hydrophilic and is rapidly cleared from the blood and soft tissues, accumulating in the skeleton. fda.govnps.org.au

The physicochemical properties of the complex, such as its charge and size, are crucial for its biodistribution. iaea.org The complex is designed to be taken up by areas of active bone metabolism, where it adsorbs onto the surface of hydroxyapatite crystals. nih.gov

Table 3: Physicochemical Properties of Technetium-99m and Oxidronate

Property Value Reference
Technetium-99m
Half-life 6.02 hours fda.gov
Principal Photon Energy 140.5 keV fda.gov
This compound
Molecular Formula CH₄Na₂O₇P₂ fda.gov
Molecular Weight 251.96 g/mol
Technetium Tc 99m Oxidronate Complex
Molecular Formula CH₆O₇P₂Tc helsinki.fi
Molecular Weight 290.91 g/mol helsinki.fi
pH of Reconstituted Solution 4.0 - 5.5 fda.gov

Source: fda.govhelsinki.fi

In Vitro Radiochemical Studies for Imaging Agent Development

In vitro studies are fundamental in the development and quality control of Technetium Tc 99m Oxidronate as an imaging agent. These studies are designed to characterize the radiochemical properties and predict the in vivo behavior of the radiopharmaceutical.

One area of in vitro research is the investigation of the adsorption of the radiopharmaceutical onto various materials, such as plastic syringes. snmjournals.orgsnmjournals.org Studies have shown that Technetium Tc 99m Oxidronate exhibits no significant adsorption to plastic syringes, which is important for accurate dose administration. snmjournals.orgsnmjournals.org

In vitro studies are also used to optimize the labeling procedure and to assess the impact of various factors on the radiochemical purity and stability of the complex. unm.edunih.gov For example, the effect of the amount of radioactivity, the volume of the eluate, and the incubation time on the labeling efficiency can be evaluated. nih.gov

Furthermore, in vitro experiments are crucial for developing and validating new methods for radiochemical purity testing. snmjournals.org For instance, alternative chromatographic systems have been developed and evaluated in vitro to replace discontinued (B1498344) materials, ensuring the continued ability to perform quality control. snmjournals.org

Table 4: Summary of Key In Vitro Studies on Technetium Tc 99m Oxidronate

Study Focus Key Findings Reference
Adsorption to Syringes No significant adsorption of Technetium Tc 99m Oxidronate to plastic syringes was observed. snmjournals.orgsnmjournals.org
Radiochemical Purity The quality of the final product is dependent on a controlled production system, with few failures observed in routine preparations. nih.gov
Alternative Purity Testing An alternative miniaturized chromatography system using Whatman 31ET paper showed a strong correlation with the standard ITLC-SG method. snmjournals.org

Source: nih.govsnmjournals.orgsnmjournals.orgsnmjournals.org

Interfacial Interactions of Oxidronate Disodium with Bone Mineral

Adsorption Mechanisms on Hydroxyapatite (B223615) Crystals

The primary mechanism by which oxidronate disodium (B8443419) localizes in the skeleton is through adsorption onto the surface of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals, which constitute the principal mineral component of bone. This process is not a simple surface coating but a specific and strong interaction. The uptake is primarily into the mineral phase of the bone, with negligible binding to the organic matrix, such as collagen. nps.org.au This specific affinity for areas of active bone metabolism, where new mineral is being laid down, is fundamental to its utility. nps.org.au

The binding of oxidronate disodium to hydroxyapatite is characterized as chemisorption, a type of adsorption that involves a chemical reaction between the molecule and the mineral surface. drugbank.com This process results in the formation of strong electronic bonds. drugbank.comnih.gov this compound, as a bisphosphonate, is a synthetic analogue of endogenous pyrophosphate. pharmgkb.org Its structure, featuring a stable phosphorus-carbon-phosphorus (P-C-P) backbone, is resistant to enzymatic hydrolysis. mhmedical.com

The two phosphonate (B1237965) groups are essential for the high-affinity binding to bone mineral. pharmgkb.org The presence of a hydroxyl group on the central carbon atom, as in oxidronate, significantly enhances this binding affinity. biomedpharmajournal.org This hydroxyl group allows the molecule to act as a tridentate ligand, chelating calcium ions on the hydroxyapatite crystal surface with greater strength than compounds that can only form bidentate bonds. biomedpharmajournal.org This strong chelation to calcium phosphate (B84403) surfaces is a defining feature of its interaction with bone. hres.ca

The interaction is highly dependent on the properties of the hydroxyapatite crystal surface and the molecular charges involved. The surface of hydroxyapatite crystals presents a specific arrangement of calcium and phosphate ions, creating distinct topographical and electrochemical features. The performance of hydroxyapatite as an adsorbent is known to be strongly influenced by structural properties such as crystallinity, surface texture, and specific surface area. acs.org

This compound possesses negatively charged phosphonate groups at physiological pH, which are attracted to the positively charged calcium ions exposed on the mineral surface. This electrostatic attraction guides the molecule to active binding sites. The efficiency of adsorption is therefore influenced by the density and accessibility of these calcium sites on the different facets of the hydroxyapatite crystals.

Chemisorption Processes and Electronic Bonding at Mineral Surfaces

Binding Affinity and Kinetics of this compound to Calcium Phosphate Phases

This compound exhibits a high binding affinity for calcium phosphate phases, most notably hydroxyapatite. mhmedical.com This strong affinity is conferred by the P-C-P backbone and is enhanced by the hydroxyl group in the R1 position, which allows for potent chelation of calcium. mhmedical.combiomedpharmajournal.org The kinetics of this interaction are characterized by rapid binding to the bone mineral surface. Studies with radiolabeled oxidronate show rapid clearance from the blood and accumulation in the skeleton, with approximately 50% of an injected dose localizing in bone within hours. nps.org.audrugbank.com

The adsorption process for bisphosphonates onto hydroxyapatite surfaces can often be described by Langmuir isotherms, which model the formation of a monolayer of the adsorbate on the adsorbent surface. nih.gov This model implies that there is a finite number of binding sites on the hydroxyapatite surface and that once these sites are saturated, no further adsorption occurs. The strength of this binding is a key determinant of the compound's long retention time in bone tissue. biomedpharmajournal.org

Table 1: Factors Influencing Bisphosphonate Binding Affinity to Bone Mineral
Structural FeatureInfluence on Binding AffinityMechanismReference
P-C-P BackboneEssential for bindingProvides a stable structure that mimics pyrophosphate and anchors the molecule to the mineral surface. pharmgkb.orgmhmedical.com
Hydroxyl Group at R1 PositionEnhances binding affinityEnables tridentate chelation of Ca²⁺ ions on the hydroxyapatite surface, creating a stronger bond. biomedpharmajournal.org
Side Chain at R2 PositionModulates antiresorptive potencyThe nature of the R2 side chain, particularly the presence of nitrogen, significantly increases the drug's inhibitory effect on osteoclasts, which is a separate biological effect from the physicochemical binding. pharmgkb.orgmhmedical.com

Modulation of Mineralization Processes by Diphosphonates

Diphosphonates, including this compound, can directly modulate bone mineralization processes due to their strong interaction with hydroxyapatite crystals. biomedpharmajournal.orghres.ca They are potent inhibitors of calcium phosphate crystal formation. oaepublish.com This action is primarily a physicochemical phenomenon occurring at the crystal surface.

By binding to the surface of hydroxyapatite crystals, diphosphonates can physically block active sites for crystal growth. hres.caahajournals.org This prevents the addition of further calcium and phosphate ions from the supersaturated solution of body fluids, thereby inhibiting both the formation of new crystals (nucleation) and the growth of existing ones. hres.ca This inhibitory effect is dose-dependent. hres.ca At lower concentrations, diphosphonates primarily inhibit crystal dissolution and bone resorption, while at higher concentrations, they can also impair the normal mineralization of bone and cartilage. hres.caahajournals.org This ability to inhibit calcification has been explored as a therapeutic strategy in conditions involving ectopic or pathological calcification. oaepublish.com

Table 2: Dose-Dependent Effects of Diphosphonates on Mineralization
Dose LevelPrimary Effect on HydroxyapatiteReference
Lower DosesInhibition of crystal resorption (dissolution). hres.ca
Higher DosesInhibition of crystal growth and formation (mineralization). hres.caahajournals.org

The inhibition of mineralization caused by the physicochemical binding of diphosphonates is considered a reversible process. hres.caoup.com Studies on etidronate, a closely related first-generation bisphosphonate, have shown that the inhibitory effect on mineralization can be reversed when the medication is discontinued (B1498344). hres.ca However, the profound biological effects of these drugs, such as the suppression of bone remodeling, can be very long-lasting. oup.com For example, after cessation of long-term alendronate therapy, markers of bone resorption and formation can remain suppressed for years, reflecting the long half-life of the drug within the bone itself rather than an irreversible chemical bond. oup.com The reversibility of the enzyme inhibition by nitrogen-containing bisphosphonates is also a subject of study, with some compounds being less reversible than others. acs.org

Cellular and Subcellular Mechanisms of Diphosphonate Action Relevant to Oxidronate Disodium Interaction with Bone

Molecular Basis of Bone Resorption Modulation by Diphosphonates

The modulation of bone resorption by diphosphonates is a multi-faceted process rooted in their fundamental chemical structure and their subsequent interactions at the molecular and cellular levels. The P-C-P backbone confers high affinity for bone mineral and resistance to breakdown, ensuring targeted delivery and retention at sites of action. researchgate.net

The molecular basis of their action can be summarized by two distinct mechanisms depending on the compound's structure:

Metabolism to Cytotoxic ATP Analogs: Simpler, non-nitrogenous diphosphonates, such as oxidronate disodium (B8443419) and etidronate, act as prodrugs that are metabolized by osteoclasts into non-functional ATP molecules. nih.govnih.gov This molecular mimicry disrupts cellular energy metabolism and induces apoptosis. researchgate.net

Inhibition of the Mevalonate (B85504) Pathway: The more potent, nitrogen-containing diphosphonates function as specific enzyme inhibitors, targeting FPP synthase. nih.govpharmacologyeducation.org This blockade prevents the formation of essential lipids required for the function of small GTPase signaling proteins, leading to the disruption of the osteoclast cytoskeleton, loss of resorptive function, and apoptosis. nih.govnih.gov

Direct Effects on Bone Mineral Dissolution

The primary direct mechanism of action for oxidronate disodium on bone is a physicochemical one, stemming from its strong affinity for hydroxyapatite (B223615) crystals. nih.govtandfonline.com This binding to the bone mineral surface is a key characteristic of all bisphosphonates. nih.govnih.gov

Once bound to the hydroxyapatite, this compound inhibits both the formation and the dissolution of these crystals. nih.govmedicinabuenosaires.com This process effectively "poisons" the crystal surface, slowing down the rate at which the mineral can be broken down by osteoclasts, the cells responsible for bone resorption. medicinabuenosaires.com This inhibition of mineral dissolution was one of the initial reasons for investigating these compounds for bone-related diseases. oup.com While the cellular effects are now understood to be paramount for inhibiting bone resorption, this direct physicochemical interaction with the bone matrix remains a fundamental aspect of how simpler, non-nitrogen-containing bisphosphonates like oxidronate function. nih.govtandfonline.comoup.com

Physicochemical EffectMechanismReference
Strong Affinity for Bone MineralThe P-C-P structure allows for powerful binding to calcium on the surface of hydroxyapatite crystals. nih.govmedicinabuenosaires.com
Inhibition of Crystal DissolutionAdsorption to hydroxyapatite crystals slows down their dissolution, physically hindering bone resorption. nih.govmedicinabuenosaires.comoup.com
Inhibition of Crystal FormationInterferes with the precipitation and aggregation of calcium phosphate (B84403), preventing both normal and ectopic calcification. medicinabuenosaires.com

Role as Inorganic Pyrophosphate Analogues in Metabolic Pathways

Beyond their direct effects on bone mineral, non-nitrogen-containing diphosphonates like this compound exert significant influence on cellular metabolic pathways after being internalized by osteoclasts. nih.gov Because of their structural resemblance to pyrophosphate, these compounds can be mistakenly incorporated into other essential molecules. nih.govdrugbank.com

The primary mechanism in this context is the metabolic incorporation of the diphosphonate into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.govpharmgkb.orgwikipedia.org Cellular enzymes recognize the diphosphonate moiety and attach it to an adenosine monophosphate (AMP) molecule, creating a cytotoxic compound (AppCp-type nucleotide). nih.govdrugbank.com This resulting molecule is a dysfunctional form of ATP that cannot be broken down to release energy. pharmgkb.orgwikipedia.org The accumulation of these non-functional ATP analogues interferes with vital, energy-dependent cellular processes within the osteoclast, ultimately leading to apoptosis (programmed cell death). drugbank.compharmgkb.orgscielo.br This disruption of the osteoclast's energy metabolism is a key factor in the anti-resorptive action of non-nitrogenous bisphosphonates. wikipedia.org

Metabolic EffectMechanismConsequenceReference
Formation of Cytotoxic ATP AnaloguesMetabolized by the cell into non-hydrolyzable ATP analogues (e.g., AppCp-type nucleotides).Inhibition of ATP-dependent enzymes and interference with mitochondrial energy metabolism. nih.govdrugbank.compharmgkb.orgwikipedia.org
Induction of Osteoclast ApoptosisAccumulation of toxic ATP analogues disrupts essential cellular functions, triggering programmed cell death.A decrease in the number of active, bone-resorbing osteoclasts. drugbank.compharmgkb.orgscielo.br
Inhibition of GlycolysisMarkedly inhibits glucose and lactate (B86563) metabolism in a dose-dependent fashion.Reduced acid production may contribute to the inhibition of bone resorption. nih.govportlandpress.com

Preclinical Research and in Vitro Modeling of Oxidronate Disodium and Diphosphonate Effects on Bone

Animal Models for Skeletal Uptake and Distribution Studies

Preclinical evaluation in animal models is a cornerstone for understanding the pharmacokinetics and pharmacodynamics of diphosphonates, including oxidronate disodium (B8443419). These studies provide critical data on how these compounds are absorbed, distributed throughout the body, and specifically taken up by bone tissue.

Technetium-99m (99mTc) labeled oxidronate disodium has been utilized in animal models to study its skeletal uptake. nps.org.au These investigations show that the uptake is linked to bone metabolic activity and skeletal blood flow. nps.org.au Following intravenous administration, 99mTc this compound is rapidly cleared from the blood, with approximately 50% of the injected dose localizing to the bone within three hours. nps.org.au The primary route of elimination for the portion not taken up by bone is through the kidneys, with about 75% of the injected dose excreted in the urine within 24 hours in subjects with normal renal function. nps.org.au

The mechanism of localization is thought to be chemisorption onto the mineral phase of the bone, specifically hydroxyapatite (B223615) crystals, with minimal binding to the organic matrix. nps.org.au This gives it a strong affinity for areas of active bone formation or turnover. nps.org.au Animal studies have shown that diphosphonates like pamidronate disodium can inhibit bone resorption without impairing bone formation and mineralization at therapeutic doses.

The age of the animal model can influence the skeletal uptake of diphosphonates. Studies in rats have demonstrated a higher uptake of alendronate in younger animals (2 months old) compared to older ones (12 and 20 months old). frontiersin.org Gender differences have also been observed, with young female rats showing lower concentrations of the compound compared to young males, a difference that was not apparent in adult rats. frontiersin.org While the majority of an administered dose of a diphosphonate incorporates into the skeleton, small amounts can also be found in soft tissues like the liver, lungs, kidneys, and spleen, though the concentration in these tissues decreases rapidly over time. frontiersin.org

Interactive Data Table: Skeletal Uptake and Distribution of Diphosphonates in Animal Models

Compound Animal Model Key Findings Reference
Technetium [99mTc] sodium oxidronate Not specified Skeletal uptake is related to bone metabolic activity and blood flow. Approx. 50% of the dose localizes in bone at 3 hours. nps.org.au
Pamidronate disodium Animal studies Adsorbs to hydroxyapatite crystals, inhibiting bone resorption without affecting formation and mineralization at recommended doses.
Alendronate Rats Higher uptake in young rats (2 months) vs. older rats (12 & 20 months). Young females had lower concentrations than young males. frontiersin.org
[68Ga]DOTAZOL Healthy rats High accumulation in bone with low uptake in soft tissues. 40-50% of injected dose in the skeleton at 60 minutes post-injection. mdpi.com

Assessment of Bone-Targeting Specificity in Animal Systems

A key characteristic of diphosphonates is their high affinity for bone mineral, which allows for targeted delivery to the skeleton. Animal models are crucial for confirming and quantifying this bone-targeting specificity.

The fundamental mechanism for this specificity lies in the P-C-P (phosphorus-carbon-phosphorus) backbone of the diphosphonate structure, which is analogous to pyrophosphate and enables strong binding to hydroxyapatite, the primary mineral component of bone. nih.gov This binding is often described as chemisorption. nps.org.au

Radiolabeled diphosphonates are frequently used to visualize and measure their distribution. For example, studies with technetium [99mTc] sodium oxidronate show a specific affinity for areas of altered osteogenesis. nps.org.au Similarly, ex vivo studies in mice using fluorescently labeled extracellular vesicles conjugated with alendronate (Ale-EVs) demonstrated significantly stronger fluorescence in bone tissues compared to non-conjugated EVs, confirming the bone-targeting ability of the alendronate component. dovepress.com

Preclinical imaging studies in mice using [68Ga]DOTAZOL, a bisphosphonate-based radiopharmaceutical, showed high accumulation in bone. mdpi.com Subsequent studies in healthy rats confirmed this, with 40% to 50% of the injected dose being detected in the skeleton 60 minutes after injection, alongside low uptake in soft tissues. mdpi.com This resulted in a high bone-to-blood ratio, indicating excellent bone-targeting specificity. mdpi.com

This inherent bone-seeking property is being exploited to develop prodrugs that deliver other therapeutic agents specifically to bone. For instance, conjugates of alendronate with non-steroidal anti-inflammatory drugs (NSAIDs) have been evaluated in rat models of osteoporosis, showing improvement in bone parameters. rjptonline.org

In Vitro Cell Culture Models for Studying Bone Cell Responses

In vitro cell culture systems provide a controlled environment to dissect the direct effects of diphosphonates on the cellular components of bone, primarily osteoclasts and osteoblasts. These models allow for detailed investigation of cellular functions, viability, and differentiation pathways.

Osteoclasts are the primary targets of most clinically used diphosphonates. In vitro assays are essential for determining how these compounds affect osteoclast formation, activity, and survival.

Studies using cultures of avian osteoclasts have shown that diphosphonates like etidronate, clodronate, and pamidronate cause a direct, dose-dependent suppression of bone resorption. jci.org This inhibitory effect is seen after 24 to 72 hours of treatment and is thought to be a result of metabolic inhibition. jci.org Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid, act by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is crucial for the function and survival of osteoclasts. spandidos-publications.com This inhibition disrupts essential cellular processes and can lead to osteoclast apoptosis. spandidos-publications.comaacrjournals.org

In vitro assays often use bone marrow macrophages as osteoclast precursors. nih.gov The addition of factors like M-CSF and RANKL stimulates their differentiation into mature, multinucleated osteoclasts. frontiersin.orgnih.gov The effects of diphosphonates can then be assessed by measuring parameters such as the number of osteoclasts formed, their viability, and their resorptive activity (often by culturing them on bone slices and measuring the area of resorption pits).

Some studies have indicated that the inhibitory effects of diphosphonates on osteoclast formation can also be mediated by osteoblasts. elsevier.estermedia.pl It has been shown that diphosphonates can cause osteoblastic cells to release factors that inhibit osteoclast formation and activity. nih.gov

Interactive Data Table: In Vitro Effects of Diphosphonates on Osteoclasts

Compound(s) Cell Model Assay Key Findings Reference
Etidronate, Clodronate, Pamidronate Avian Osteoclasts Bone resorption Dose-dependent suppression of bone degradation; mediated by bone-bound drug. jci.org
Zoledronic Acid Not specified Not specified Inhibits farnesyl diphosphate synthase (FPPS), leading to reduced bone resorption and osteoclast apoptosis. spandidos-publications.com
Pamidronate, Zoledronate Human Fetal Osteoblasts Co-culture with osteoclast precursors Decreased osteoclast proliferation and increased apoptosis. aacrjournals.org
Etidronate, 2,3,3-TrisPP RAW264.7 (osteoclast precursor) Cell viability (WST-8) A decrease in cell viability was observed in a dose-dependent manner. oatext.com

Osteoblast Proliferation, Differentiation, and Matrix Formation Studies

While the primary action of many diphosphonates is on osteoclasts, there is growing evidence that they also directly affect osteoblasts, the cells responsible for bone formation. The effects, however, are often complex and can be dose-dependent.

Several in vitro studies have reported that low concentrations of diphosphonates can stimulate osteoblast proliferation and differentiation. ors.orgiu.edunih.gov For example, pamidronate at low concentrations (10-9M) was found to increase matrix mineralization and collagen type I expression in human bone marrow stromal cell cultures, while high concentrations (10-5M) had an inhibitory effect. ors.org Similarly, zoledronate at concentrations up to 1 µM had no negative effect on the viability of MC3T3-E1 osteoblastic cells, but concentrations of 10 µM and higher significantly inhibited viability and increased apoptosis. spandidos-publications.com Other studies have shown that zoledronate can enhance osteocalcin (B1147995) and alkaline phosphatase synthesis at concentrations from 10-10M to 10-5M, while higher concentrations were inhibitory. clinexprheumatol.org

The mechanisms behind these effects are being actively investigated. Some research suggests that the pro-survival effect of diphosphonates on osteoblasts is dependent on the expression of connexin 43 and the activation of the ERK signaling pathway. nih.govnih.gov This is distinct from the mechanism of action in osteoclasts. nih.gov

In addition to proliferation and differentiation, diphosphonates can also influence the production of bone matrix by osteoblasts. Studies with pamidronate have shown an increased rate of bone formation in human fetal osteoblast cultures, consistent with increased total cellular protein, alkaline phosphatase activity, and type I collagen secretion. aacrjournals.org However, other studies with alendronate and zoledronate on human primary pre-osteoblasts reported a decrease in the expression of type I collagen and osteopontin. medsci.org

Interactive Data Table: In Vitro Effects of Diphosphonates on Osteoblasts

Compound Cell Model Key Findings Reference
Pamidronate Human Bone Marrow Stromal Cells Stimulatory effect on osteoblast differentiation and mineralization at low doses (10-9M); inhibitory at high doses (10-5M). ors.org
Zoledronic Acid MC3T3-E1 Osteoblastic Cells No effect on viability up to 1 µM; significant inhibition and apoptosis at ≥10 µM. spandidos-publications.com
Pamidronate Human Fetal Osteoblasts Decreased cell proliferation but increased cytodifferentiation and bone formation. aacrjournals.org
Alendronate, Risedronate, Zoledronate Human Bone Marrow Stromal Cells Enhanced proliferation and generally increased mRNA levels of osteogenic differentiation genes. researchgate.net
Zoledronic Acid Primary Human Osteoblasts Enhanced metabolic activity (osteocalcin, ALP) at 10-10M to 10-5M; inhibitory at higher concentrations. Increased proliferation at 10-7M. clinexprheumatol.org
Alendronate, Zoledronate Human Primary Pre-osteoblasts Inhibitory effect on cell viability and ALP activity at µM concentrations. Decreased expression of type I Collagen and Osteopontin. medsci.org

Bone Marrow Progenitor Cell Lineage Commitment

The bone marrow contains mesenchymal stem cells (also referred to as bone marrow progenitor cells or stromal cells), which can differentiate into various cell types, including osteoblasts, adipocytes (fat cells), and chondrocytes (cartilage cells). mdpi.commednexus.org Diphosphonates can influence the commitment of these progenitor cells, thereby affecting the balance between bone formation and other lineages.

In vitro studies have demonstrated that diphosphonates can promote the differentiation of bone marrow stromal cells towards the osteogenic lineage. ors.orgresearchgate.net For example, bisphosphonates have been shown to stimulate the formation of osteoblast precursors and mineralized nodules in both murine and human bone marrow cultures. elsevier.es This suggests a direct effect on encouraging progenitor cells to become bone-forming cells.

The balance between osteogenesis and adipogenesis (fat cell formation) in the bone marrow is critical. During aging and in conditions like osteoporosis, there is often a shift towards adipogenesis at the expense of osteoblastogenesis. conicet.gov.ar Research has investigated whether diphosphonates can counteract this trend. In one in vitro study, advanced glycation end products (AGEs), which are elevated in diabetes, were shown to decrease the osteogenic potential and increase the adipogenic potential of bone marrow progenitor cells. conicet.gov.ar Co-incubation with alendronate was able to prevent these detrimental effects. conicet.gov.ar

Furthermore, some research suggests that the inhibition of osteoclast activity by diphosphonates can indirectly influence the recruitment of mesenchymal precursor cells. The release of factors like TGF-β1 during bone resorption is thought to attract these precursors to the site for subsequent bone formation. rupress.org By blocking osteoclast activity, diphosphonates may alter this coupling process. rupress.org

Microscopic and Spectroscopic Analysis of Bone-Compound Interactions

The interaction between diphosphonates, including this compound, and bone tissue has been extensively investigated using a variety of microscopic and spectroscopic techniques. These methods provide detailed insights into the chemical and structural changes that occur at the molecular and microscopic levels when these compounds bind to bone mineral.

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique used to analyze the chemical composition and quality of bone. mdpi.comnih.gov Studies have utilized this method to investigate the interaction of diphosphonates with bone, often using hydroxyapatite (HA) as a bone model. up.ac.zanih.gov Research has shown that the Raman spectra of products from the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) with bovine bone, HA, and calcium hydrogen phosphate (B84403) are virtually identical. up.ac.za This confirms that HA is a suitable substitute for bone in spectroscopic studies of these interactions. up.ac.zaup.ac.za

Raman studies have successfully identified the formation of two distinct calcium-HEDP complexes that form sequentially on the bone surface. up.ac.zaup.ac.za The technique can distinguish between these complexes based on unique vibrational bands. up.ac.za For instance, specific non-overlapping bands for HEDP (at 627, 972, and 1036 cm⁻¹) and the resulting calcium complexes (e.g., at 641, 963, and 1072 cm⁻¹ for one complex) allow for monitoring the reaction at the solid/solution interface. up.ac.za

Furthermore, Raman spectroscopy is employed to assess changes in bone quality parameters following treatment with bisphosphonates. In animal models, treatment with compounds like zoledronic acid and a bisphosphonate-enoxacin conjugate led to an increased intensity of the phosphate band around 959 cm⁻¹, indicating an improvement in the inorganic substance of the bone. frontiersin.org In rat models of bisphosphonate-related osteonecrosis of the jaw (BRONJ), Raman analysis revealed a decreased mineral-to-matrix ratio and an increased carbonate-to-phosphate ratio in the affected bone tissue. researchgate.net Conversely, in a different rat model of BRONJ, an increased mineral-to-amide ratio was observed in the alveolar bone of rats treated with zoledronic acid. nih.gov

Table 1: Raman Spectroscopy Findings on Bone-Diphosphonate Interactions
Compound/ConditionModelKey FindingsReference
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)Bovine Bone, Hydroxyapatite (HA)Formation of two sequential Ca-HEDP complexes on the bone surface. Unique vibrational bands identified for HEDP and the complexes. up.ac.zaup.ac.za
Zoledronic Acid / BE ConjugateOvariectomized RatsIncreased intensity of the phosphate band (~959 cm⁻¹), indicating improved inorganic content. frontiersin.org
Zoledronic Acid (BRONJ model)RatsIncreased mineral-to-amide ratio in alveolar bone. nih.gov
Zoledronic Acid (BRONJ model)RatsReduced mineral/matrix ratio and increased carbonate/phosphate ratio. researchgate.net
General BisphosphonatesCanine ModelBisphosphonate treatment modifies bone mineral and matrix properties and their heterogeneity. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another crucial tool for analyzing the molecular components of mineralized tissues. nih.gov It provides information on the mineral-to-matrix ratio, carbonate substitution, and mineral crystallinity. nih.gov

In a mouse model of osteogenesis imperfecta, treatment with alendronate resulted in an increased mineral-to-matrix ratio in the secondary spongiosa of the femur, although mineral crystallinity was not significantly altered. nih.gov Similarly, studies on ovariectomized rats treated with bisphosphonates like risedronate, alendronate, and minodronate showed a significant increase in the PO₄³⁻/amide I ratio (mineral-to-collagen matrix ratio) in trabecular bone compared to untreated controls. researchgate.net

FTIR has also been used to assess long-term treatment effects. An analysis of bone biopsies from osteoporotic women treated with oral bisphosphonates for 1 to 14 years found that the duration of treatment was strongly correlated with changes in spectroscopically derived mineral and matrix parameters. uky.edu In a rat study involving combined treatment with zoledronic acid and dexamethasone (B1670325), Attenuated Total Reflectance (ATR)-FTIR analysis revealed an increased area ratio of the collagen amide I bands (1660/1690 cm⁻¹), which suggests a higher level of collagen cross-linking. mdpi.com

Table 2: FTIR Spectroscopy Findings on Bone-Diphosphonate Interactions
Compound/ConditionModelKey FindingsReference
AlendronateMouse Model (Osteogenesis Imperfecta)Increased mineral-to-matrix ratio in secondary spongiosa; no change in mineral crystallinity. nih.gov
Risedronate, Alendronate, MinodronateOvariectomized RatsSignificantly increased PO₄³⁻/amide I (mineral-to-collagen) ratio in trabecular bone. researchgate.net
Oral BisphosphonatesHuman Biopsies (Osteoporosis)Treatment duration correlated with changes in mineral and matrix parameters. Abnormalities noted after 9+ years. uky.edu
Zoledronic Acid + DexamethasoneRatsIncreased collagen amide I 1660/1690 cm⁻¹ ratio, indicating higher collagen cross-linking. mdpi.com

Other Analytical Techniques

Other microscopic and spectroscopic methods have provided further details on bone-diphosphonate interactions.

X-ray Diffraction (XRD): This technique has been instrumental in characterizing the crystal structure of the complexes formed. One of the products from the interaction of HEDP with bone models was identified as calcium dihydrogen ethane-1-hydroxy-1,1-diphosphonate dihydrate using single-crystal XRD. up.ac.zaup.ac.zaresearchgate.net In animal studies, XRD analysis showed that combined treatment with zoledronic acid and dexamethasone led to an increased crystal size of bone minerals. mdpi.com

Micro-computed Tomography (micro-CT): In a rat model of BRONJ, micro-CT was used to characterize the resulting bone lesions and changes in vascularization, confirming the presence of osteonecrosis. nih.gov

Scanning Electron Microscopy (SEM): SEM has been used to visualize the surface topography of bone after bisphosphonate treatment. In rats with BRONJ induced by zoledronic acid, SEM revealed irregular indentations on the bone surface. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to study the behavior of diphosphonates in solution and to help characterize the complexes they form with calcium at the bone interface. up.ac.zaup.ac.zaresearchgate.net

Table 3: Other Spectroscopic and Microscopic Findings
TechniqueCompound/ConditionModelKey FindingsReference
X-ray Diffraction (XRD)HEDPBone ModelIdentified the crystal structure of the Ca-HEDP complex formed. up.ac.zaup.ac.zaresearchgate.net
X-ray Diffraction (XRD)Zoledronic Acid + DexamethasoneRatsIncreased crystal size of bone minerals. mdpi.com
Micro-computed Tomography (micro-CT)Zoledronic Acid (BRONJ model)RatsCharacterized osteonecrotic bone lesions and reduced vascularization. nih.gov
Scanning Electron Microscopy (SEM)Zoledronic Acid (BRONJ model)RatsShowed irregular indentations on the bone surface. researchgate.net
Nuclear Magnetic Resonance (NMR)HEDPAqueous solution / Bone ModelCharacterized Ca-HEDP complexes and studied pH-dependent behavior. up.ac.zaresearchgate.net

Advanced Methodologies and Computational Approaches in Oxidronate Disodium Research

In Silico Modeling of Compound-Hydroxyapatite Interactions

Computational modeling has become an indispensable tool for understanding the fundamental interactions between bisphosphonates, like oxidronate disodium (B8443419), and their primary target in the body, hydroxyapatite (B223615) (HA), the main mineral component of bone. researchgate.netarxiv.org These in silico approaches allow researchers to simulate and analyze the binding mechanisms at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. arxiv.org

One of the key areas of investigation is the binding affinity of different bisphosphonates to the HA surface. arxiv.orgmdpi.com Computational models have been developed to predict and rank the binding energies of various bisphosphonates. arxiv.org These models often consider factors such as the molecular structure of the bisphosphonate, including the nature of its R1 and R2 side chains, and the specific atomic interactions with the HA crystal lattice. For instance, the presence of a hydroxyl group in the R1 position is known to provide a tridentate binding to calcium ions on the HA surface. mdpi.com Similarly, the presence and nature of a nitrogen atom in the R2 side chain can significantly influence binding affinity through the formation of hydrogen bonds. mdpi.comnih.gov

Three-dimensional computational modeling has been particularly useful in simulating the potential interactions of nitrogen-containing bisphosphonates (N-BPs) with the HA surface. mdpi.com These simulations have indicated that the nitrogen atom can form N-H-O hydrogen bonds with the hydroxyl groups present on the HA surface. mdpi.com The optimal geometry for this binding has been calculated to involve a bond angle of at least 125° and a bond distance of approximately 3 Å. mdpi.com

Furthermore, in silico studies have been used to create a ranking order of binding affinity for various clinically relevant bisphosphonates. One such study reported the binding affinity in decreasing order as: pamidronate > alendronate > zoledronate > risedronate > ibandronate. researchgate.net These computational predictions often correlate well with experimental data obtained from techniques like hydroxyapatite binding and biodistribution studies, validating the utility of these models in predicting the relative ability of bisphosphonates to bind to bone mineral. researchgate.netuc.pt The insights gained from these computational approaches are crucial for the rational design of new bisphosphonate analogs with enhanced bone-targeting properties. researchgate.net

Advanced Imaging Techniques for Skeletal Visualization and Quantification in Research Models

Advanced imaging techniques are critical for visualizing and quantifying the effects of bisphosphonates, including oxidronate disodium, on bone structure and metabolism in preclinical research models. Among these, micro-computed tomography (micro-CT) has emerged as a gold standard for the three-dimensional assessment of bone microstructure. mdpi.comnih.govnih.gov

Beyond static structural analysis, time-lapse micro-CT allows for the longitudinal monitoring of bone turnover. nih.gov By comparing scans taken at different time points, researchers can quantify bone formation and resorption rates, providing a dynamic view of bone metabolism. nih.gov This has been used to assess the site-specific effects of various treatments on bone remodeling. nih.gov

In addition to micro-CT, other advanced imaging modalities are employed in bisphosphonate research:

Fluorescent Molecular Tomography (FMT): This technique, when used with a fluorescently-labeled bisphosphonate, allows for the in vivo monitoring of early binding kinetics. nih.gov This can provide insights into changes in bone metabolism in response to conditions like osteoporosis or anabolic treatments. nih.gov

Single-Photon Emission Computed Tomography (SPECT): Often used with radiolabeled bisphosphonates like technetium-99m oxidronate (Tc-HDP), SPECT can visualize areas of increased bone metabolism. nih.gov High-resolution multi-pinhole (MPH)-SPECT offers detailed visualization of tracer accumulation in small joints. nih.gov

Positron Emission Tomography (PET)-MRI: This hybrid technique combines the metabolic information from PET with the high-resolution anatomical detail of MRI, offering a comprehensive view of bone health. nih.govresearchgate.net

Cone-Beam Computed Tomography (CBCT): CBCT provides high-resolution imaging of peripheral joints and can be used for quantitative analysis of osteoarthritis-related subchondral bone changes. researchgate.net

Dual-Energy Computed Tomography (DECT): DECT can differentiate and quantify material compositions, which can be useful for assessing bone marrow edema in traumatic and non-traumatic fractures. researchgate.net

These advanced imaging techniques provide invaluable data for understanding the skeletal effects of this compound and other bisphosphonates, from micro-architectural changes to alterations in bone metabolism.

Biochemical Assays for Elucidating Molecular Targets

Biochemical assays are fundamental to understanding the molecular mechanisms by which this compound and other bisphosphonates exert their effects. A primary molecular target for the nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. rsc.orgacs.orgnih.gov

Inhibition of FPPS disrupts the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. nih.gov These proteins are crucial for various cellular processes in osteoclasts, including cytoskeletal arrangement, cell movement, and ultimately, bone resorption. nih.gov

Several types of biochemical assays are employed to study the interaction between bisphosphonates and FPPS:

Enzyme Inhibition Assays: These assays directly measure the inhibitory potency of a compound on FPPS activity. The concentration of the bisphosphonate that results in 50% inhibition of the enzyme (IC50) is a common metric used to compare the potency of different analogs. acs.org Time-dependent inhibition studies have revealed that many nitrogen-containing bisphosphonates become more potent with preincubation, suggesting a slow and tight-binding mechanism involving enzyme isomerization. acs.org

Kinetic and Crystallographic Studies: These studies provide detailed insights into the binding interactions between bisphosphonates and the active site of FPPS. nih.gov By using mutated forms of the enzyme, researchers can identify the specific amino acid residues that are critical for substrate binding, catalysis, and inhibitor interaction. nih.gov For example, studies have highlighted the importance of residues like threonine 201 and tyrosine 204 in the active site for the tight binding of certain bisphosphonates. nih.gov

High-Throughput Screening (HTS) Assays: The development of sensitive, high-throughput biochemical assays has enabled the screening of large compound libraries to identify novel FPPS inhibitors. rsc.orgnih.gov One such assay is a malachite green-based colorimetric assay that detects the inorganic phosphate (B84403) produced during the enzymatic reaction. nih.gov

Beyond FPPS, biochemical assays are also used to investigate other potential molecular interactions. For example, some bisphosphonates have been shown to interact with other enzymes and ion channels, and assays are used to characterize these off-target effects. nih.gov Additionally, assays that measure the levels of intracellular ATP and the activity of enzymes like tissue-nonspecific alkaline phosphatase (TNAP) can help to elucidate the broader cellular consequences of bisphosphonate treatment. nih.gov

Development of Novel Analogs and Derivatives for Enhanced Bone Interaction

A significant area of research focuses on the design and synthesis of novel analogs and derivatives of existing bisphosphonates, including those related to oxidronate, to improve their therapeutic properties. frontiersin.orgsnmjournals.org The primary goal is often to enhance their affinity for bone mineral (hydroxyapatite) and to optimize their biological activity. frontiersin.orgnih.gov

The general structure of bisphosphonates, with a P-C-P backbone, allows for structural modifications at the R1 and R2 side chains to modulate their physicochemical and pharmacological properties. mdpi.com The development of new analogs often involves a combination of synthetic chemistry, computational modeling, and biological evaluation.

Several strategies are being explored in the development of novel bisphosphonate derivatives:

Modification of the R2 Side Chain: The R2 side chain is a key determinant of a bisphosphonate's antiresorptive potency. Researchers have synthesized and evaluated numerous analogs with different functional groups at this position. For example, the introduction of nitrogen-containing heterocyclic rings has led to some of the most potent bisphosphonates. arxiv.org

Conjugation to Other Molecules: Bisphosphonates can be conjugated to other therapeutic agents or imaging probes to create targeted delivery systems. frontiersin.orgnih.gov The high affinity of the bisphosphonate moiety for bone ensures that the conjugate is selectively delivered to the skeleton. nih.gov This approach is being investigated for the targeted delivery of anticancer drugs, anti-inflammatory agents, and antibiotics to bone. frontiersin.orgnih.gov

Development of Radiolabeled Analogs: Novel bisphosphonates are often radiolabeled, typically with technetium-99m (99mTc), to create new bone imaging agents. snmjournals.orgacs.orgnih.gov These agents are evaluated for their radiolabeling efficiency, in vitro stability, and in vivo biodistribution. snmjournals.orgacs.org The goal is to develop tracers with high bone uptake and rapid clearance from soft tissues, leading to improved image quality. snmjournals.orgacs.org

Synthesis of Fluorescently-Labeled Derivatives: Fluorescently-labeled bisphosphonates are valuable tools for in vitro and in vivo imaging studies. nih.gov They allow for the visualization of bisphosphonate distribution at the cellular and tissue levels and can be used to study binding kinetics and cellular uptake mechanisms. nih.gov

The evaluation of these novel analogs involves a battery of in vitro and in vivo tests. In vitro assays include hydroxyapatite binding studies and cell-based assays to determine their effects on osteoclast and osteoblast function. acs.org Promising candidates are then advanced to in vivo studies in animal models to assess their biodistribution, pharmacokinetics, and therapeutic efficacy. snmjournals.orgacs.org

Broader Academic Implications and Future Research Trajectories

Contributions to Understanding Bone Mineralization and Remodeling Homeostasis

Oxidronate disodium's primary mechanism of action involves its strong affinity for hydroxyapatite (B223615) crystals, the principal mineral component of bone. openmedscience.com This interaction is fundamental to its role in influencing bone metabolism. By binding to hydroxyapatite, particularly in areas of active bone turnover, oxidronate disodium (B8443419) provides a powerful tool to study the dynamics of bone mineralization and remodeling. openmedscience.com Its ability to inhibit osteoclast-mediated bone resorption, the process by which bone is broken down, has been a key area of investigation. scirp.org

Research into this compound and other bisphosphonates has significantly contributed to the understanding that bone remodeling is a coupled process involving both bone resorption by osteoclasts and bone formation by osteoblasts. nih.gov While it was initially thought that bisphosphonates only slow down bone repair by reducing resorption, studies now suggest they can also directly enhance the proliferation and activity of osteoblasts, the cells responsible for bone formation. nih.gov This dual influence underscores the compound's role in maintaining the delicate balance, or homeostasis, of bone turnover. The study of how this compound modulates these cellular activities continues to provide crucial insights into the intricate mechanisms governing skeletal health. nih.gov

Potential for Biomaterial Integration and Surface Modification Studies

The inherent affinity of this compound for bone mineral has spurred research into its potential for integration with biomaterials and the surface modification of orthopedic implants. dovepress.com The goal of such research is to enhance the longevity and biocompatibility of these medical devices. By coating implants with bisphosphonates like this compound, researchers aim to improve osseointegration, the process by which the implant becomes structurally connected to the bone. dovepress.com

Table 1: Research on Bisphosphonate Coatings for Orthopedic Implants

Research Focus Key Findings Potential Impact
Improved Osseointegration Bisphosphonate coatings have been shown to enhance the integration of implants with surrounding bone in animal studies. dovepress.com Increased implant stability and longevity.
Local Drug Delivery Coatings can be designed for the sustained release of bisphosphonates directly at the implant site. nih.gov Promotion of localized bone growth and reduced systemic exposure.
Anti-Allergenic Properties Certain coatings can act as a barrier to reduce the release of metal ions from the implant, which can cause allergic reactions. ionbond.com Improved biocompatibility for metal-sensitive patients.
Antibacterial Properties Research is ongoing to incorporate antibacterial agents into implant coatings to reduce the risk of infection. mdpi.comoruk.org Prevention of a common and serious complication of orthopedic surgery.

Advancements in Radiopharmaceutical Design and Mechanism Elucidation

When labeled with the radioisotope technetium-99m (Tc-99m), this compound becomes a key component of a radiopharmaceutical agent used for skeletal imaging. openmedscience.compharmacompass.com This complex, known as technetium Tc-99m oxidronate, localizes in areas of high osteoblastic activity, allowing for the visualization of bone pathologies. openmedscience.com The mechanism of uptake is believed to be chemisorption, where the complex chemically binds to the surface of hydroxyapatite crystals. nih.govdrugbank.com

The development and use of technetium Tc-99m oxidronate have been instrumental in advancing the field of radiopharmaceutical design. nih.gov It serves as a model for creating agents that can target specific tissues and biological processes. Ongoing research aims to further elucidate the precise mechanisms of its localization and to develop new radiopharmaceuticals with improved targeting and diagnostic capabilities. nih.gov The study of how different factors, such as the composition of the radiopharmaceutical and the properties of the delivery vehicle, affect its performance is an active area of investigation. snmjournals.orgnih.gov

Unexplored Mechanistic Pathways and Cellular Targets in Bone Biology

While the primary interaction of this compound with hydroxyapatite and its inhibitory effect on osteoclasts are well-established, there remain unexplored areas regarding its mechanistic pathways and cellular targets. scirp.orgfda.gov The broader class of bisphosphonates, to which this compound belongs, is known to affect various cellular processes. For instance, nitrogen-containing bisphosphonates inhibit the mevalonate (B85504) pathway, which is crucial for the function and survival of osteoclasts. nih.govpatsnap.com While oxidronate is a non-nitrogen-containing bisphosphonate, the full extent of its intracellular effects is still being investigated. frontiersin.org

Future research may uncover novel cellular targets and signaling pathways affected by this compound. For example, some studies suggest that bisphosphonates may also influence other cell types within the bone microenvironment, such as osteocytes and immune cells. nih.gov Understanding these additional interactions could reveal new therapeutic possibilities and a more complete picture of how this compound influences bone biology. Research into the effects of bisphosphonates on pathways like the farnesyl pyrophosphate synthase (FPPS) and the potential for effects beyond the skeleton are emerging areas of interest. nih.govunl.pt

Q & A

Q. What criteria determine whether conflicting in vitro vs. in vivo efficacy data warrant further investigation?

  • Methodological Answer : Prioritize studies where in vitro IC₅₀ values align with achievable plasma concentrations in vivo. Assess bioavailability (e.g., AUC₀–24h) and tissue penetration (microdialysis). Use pharmacodynamic biomarkers (e.g., serum CTX for bone resorption) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.